molecular formula C21H35N9O10 B12536743 Glycylglycyl-L-alanylglycyl-L-alanylglycylglycylglycyl-L-alanine CAS No. 656232-50-7

Glycylglycyl-L-alanylglycyl-L-alanylglycylglycylglycyl-L-alanine

Cat. No.: B12536743
CAS No.: 656232-50-7
M. Wt: 573.6 g/mol
InChI Key: DRSYSRLCQDGUKQ-SRVKXCTJSA-N
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Description

Glycylglycyl-L-alanylglycyl-L-alanylglycylglycylglycyl-L-alanine is a complex peptide compound composed of multiple glycine and alanine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycyl-L-alanylglycyl-L-alanylglycylglycylglycyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow further coupling.

    Cleavage: The final peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Glycylglycyl-L-alanylglycyl-L-alanylglycylglycylglycyl-L-alanine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds using acids or enzymes.

    Oxidation: Reaction with oxidizing agents, potentially altering the peptide structure.

    Substitution: Replacement of specific amino acid residues with other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or enzymatic conditions.

    Oxidation: Use of oxidizing agents like hydrogen peroxide.

    Substitution: Specific reagents depending on the desired modification.

Major Products

The major products of these reactions include shorter peptide fragments, oxidized peptides, or modified peptides with new functional groups.

Scientific Research Applications

Glycylglycyl-L-alanylglycyl-L-alanylglycylglycylglycyl-L-alanine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of Glycylglycyl-L-alanylglycyl-L-alanylglycylglycylglycyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Glycyl-L-alanylglycyl-L-alanine
  • Cyclo(alanylglycyl)
  • Glycylglycyl-L-alanine

Uniqueness

Glycylglycyl-L-alanylglycyl-L-alanylglycylglycylglycyl-L-alanine is unique due to its extended peptide chain and specific sequence of glycine and alanine residues

Properties

CAS No.

656232-50-7

Molecular Formula

C21H35N9O10

Molecular Weight

573.6 g/mol

IUPAC Name

(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]propanoic acid

InChI

InChI=1S/C21H35N9O10/c1-10(29-18(36)9-27-20(38)11(2)28-16(34)7-23-13(31)4-22)19(37)26-6-15(33)24-5-14(32)25-8-17(35)30-12(3)21(39)40/h10-12H,4-9,22H2,1-3H3,(H,23,31)(H,24,33)(H,25,32)(H,26,37)(H,27,38)(H,28,34)(H,29,36)(H,30,35)(H,39,40)/t10-,11-,12-/m0/s1

InChI Key

DRSYSRLCQDGUKQ-SRVKXCTJSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)CNC(=O)CN

Canonical SMILES

CC(C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)NC(=O)CNC(=O)CN

Origin of Product

United States

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